molecular formula C23H22O7 B2599191 (Z)-4-methyl-3-oxo-2-(3,4,5-trimethoxybenzylidene)-2,3-dihydrobenzofuran-6-yl cyclopropanecarboxylate CAS No. 903859-81-4

(Z)-4-methyl-3-oxo-2-(3,4,5-trimethoxybenzylidene)-2,3-dihydrobenzofuran-6-yl cyclopropanecarboxylate

Cat. No. B2599191
CAS RN: 903859-81-4
M. Wt: 410.422
InChI Key: OQAUOLGRPWFFHP-IUXPMGMMSA-N
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Description

The compound is a complex organic molecule. It contains a benzofuran moiety, which is a heterocyclic compound, and a cyclopropanecarboxylate moiety, which is a type of carboxylate ester . The presence of the trimethoxybenzylidene group suggests that it might be a derivative of 3,4,5-trimethoxybenzaldehyde .

Scientific Research Applications

Nonlinear Optical Properties

The compound’s unique structure also makes it relevant for nonlinear optical applications:

Thiazolidine Derivatives

The compound’s thiazolidine motif opens up additional avenues for exploration:

Cinnamic Acid Derivatives

Considering the compound’s cinnamic acid backbone:

properties

IUPAC Name

[(2Z)-4-methyl-3-oxo-2-[(3,4,5-trimethoxyphenyl)methylidene]-1-benzofuran-6-yl] cyclopropanecarboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H22O7/c1-12-7-15(29-23(25)14-5-6-14)11-16-20(12)21(24)17(30-16)8-13-9-18(26-2)22(28-4)19(10-13)27-3/h7-11,14H,5-6H2,1-4H3/b17-8-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OQAUOLGRPWFFHP-IUXPMGMMSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC2=C1C(=O)C(=CC3=CC(=C(C(=C3)OC)OC)OC)O2)OC(=O)C4CC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=CC2=C1C(=O)/C(=C/C3=CC(=C(C(=C3)OC)OC)OC)/O2)OC(=O)C4CC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H22O7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

410.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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